8-Bromoimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
8-Bromoimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound with the molecular formula C6H5BrN4. It is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of a bromine atom at the 8th position and an amine group at the 3rd position of the imidazo[1,2-a]pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out in solvents like ethyl acetate, with the addition of tert-butyl hydroperoxide (TBHP) to promote cyclization and bromination . The reaction conditions are generally mild and do not require a base.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or TBHP can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
8-Bromoimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the compound’s ability to fit into the enzyme’s active site and form stable complexes.
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyrazin-8-amine: Similar in structure but with the bromine atom at a different position.
Imidazo[1,2-a]pyridines: These compounds share the imidazo ring but have a pyridine ring instead of a pyrazine ring.
Uniqueness: 8-Bromoimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold in drug development and its potential as an enzyme inhibitor make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H5BrN4 |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H5BrN4/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H,8H2 |
InChI Key |
RAIGYJUSZKPKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)Br)N |
Origin of Product |
United States |
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